2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)11-10(12)13-3-4-14-11/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUJRJTYXGBMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-(4-isopropylpiperazin-1-yl)pyrazine, have exhibited a wide range of biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit antibacterial, antifungal, antiviral activities, and kinase inhibition .
Biochemical Pathways
Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may interact with pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase signaling .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Analysis
Molecular Mechanism
At the molecular level, 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Biological Activity
2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H17ClN4
- Molecular Weight : 244.75 g/mol
- Structure : The compound features a pyrazine ring substituted with a chloro group and a piperazine moiety, which is known for its pharmacological significance.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
- Enzyme Inhibition : The chloro group may enhance the compound's electrophilic character, allowing it to interact with nucleophilic sites on enzymes, thereby modulating their activity.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antifungal Activity : Preliminary studies indicate that derivatives of compounds similar to this compound exhibit antifungal properties against strains of Candida and Saccharomyces .
- Anticancer Potential : Research suggests that compounds with similar structures can act as inhibitors of kinases involved in cancer progression. For instance, some studies have shown that pyrazine derivatives can inhibit casein kinase 1 (CK1), which is implicated in various cancers .
Case Studies and Experimental Data
- Antifungal Studies :
- Kinase Inhibition :
Comparative Analysis
A comparison table summarizing the biological activities of related compounds is presented below:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
- 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine (CAS 2075819-84-8): Substituted with a 2-methoxyethyl group on piperazine, increasing polarity compared to isopropyl .
- (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride (CAS 639029-52-0): Features a methyl group on piperazine, reducing steric bulk .
- 2-Chloro-3-(4-chlorophenyl)pyrazine : Aryl-substituted pyrazine with a 4-chlorophenyl group, altering electronic properties .
Table 1: Structural and Physical Properties
*logP values estimated using Crippen’s method for analogs .
Spectroscopic and Computational Insights
- IR Spectroscopy: Substituents influence vibrational frequencies. For 2-chloro-3-(2-quinolylthio)pyrazine, C=N stretches appear at 1660 cm⁻¹, while chloro and piperazine groups alter absorption bands .
- Molecular Modeling : Global-AlteQ simulations predict intermolecular interactions in crystalline pyrazines, aiding in understanding stability and reactivity .
Preparation Methods
Nucleophilic Aromatic Substitution on Chloropyrazine
- Starting material: 2,3-dichloropyrazine or 2-chloropyrazine
- Nucleophile: 4-isopropylpiperazine (prepared separately)
- Conditions:
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: mild bases like potassium carbonate or triethylamine to deprotonate the piperazine nitrogen
- Temperature: moderate heating (50–100 °C) to facilitate substitution
- Mechanism: The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon bearing the chlorine at the 3-position, displacing the chlorine and forming the C–N bond.
This method ensures selective substitution at the 3-position while retaining the chlorine at the 2-position, yielding this compound.
Preparation of 4-Isopropylpiperazine
- Method: Alkylation of piperazine with isopropyl halide (e.g., isopropyl bromide or chloride)
- Conditions:
- Solvent: acetonitrile or ethanol
- Base: potassium carbonate or sodium hydride to facilitate alkylation
- Temperature: reflux or room temperature depending on reactivity
- Outcome: Selective mono-alkylation at one nitrogen of piperazine to give 4-isopropylpiperazine.
Alternatively, reductive amination of piperazine with acetone under reducing conditions can yield the same product.
Alternative Multi-Step Routes
Some synthetic routes reported for related compounds (e.g., pyrazine or pyrimidine derivatives with piperazinyl substituents) involve:
- Initial synthesis of pyrazine or pyrimidine intermediates with leaving groups (chlorides) at positions 2 and/or 3
- Sequential substitution with piperazine derivatives bearing different alkyl groups
- Use of protecting groups on piperazine nitrogen to control regioselectivity
- Final deprotection and purification steps
Research Findings and Data Summary
| Step | Reagents & Conditions | Description | Outcome/Notes |
|---|---|---|---|
| 1 | 2,3-Dichloropyrazine + 4-isopropylpiperazine, K2CO3, DMF, 80 °C | Nucleophilic aromatic substitution at 3-position | Selective substitution, 2-chloro retained |
| 2 | Piperazine + isopropyl bromide, K2CO3, acetonitrile, reflux | Alkylation of piperazine nitrogen | Mono-alkylated 4-isopropylpiperazine |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure compound | High purity product (>95%) |
Comparative Notes on Preparation
| Aspect | Description | Comments |
|---|---|---|
| Selectivity | S_NAr favors substitution at 3-position over 2-position | Due to electronic factors in pyrazine ring |
| Alkylation control | Mono-alkylation of piperazine requires careful stoichiometry | Avoids over-alkylation |
| Reaction conditions | Moderate heating and polar aprotic solvents preferred | Enhances nucleophilicity and substitution rate |
| Purification | Chromatography or recrystallization effective | Ensures removal of unreacted starting materials |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-3-(4-isopropylpiperazin-1-yl)pyrazine, and how are reaction conditions optimized?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between substituted pyrazine and piperazine derivatives. Key steps include:
- Reaction conditions : Reflux in polar aprotic solvents (e.g., acetonitrile or ethanol) at 60–80°C for 6–12 hours, as described for structurally analogous piperazine-pyrazine compounds .
- Catalysts : Transition metals (e.g., palladium) may be used for cross-coupling reactions, while bases like triethylamine facilitate deprotonation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Coupling | Acetonitrile, 80°C, 8h | 65 | HPLC | |
| Substitution | Pd(OAc)₂, Et₃N, DMF | 72 | Recrystallization |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation. For example, methine protons on isopropyl groups appear as septets (~δ 3.5–4.0 ppm) .
- Infrared Spectroscopy (IR) : Bands at ~1600 cm⁻¹ (C=N stretch) and ~750 cm⁻¹ (C-Cl stretch) validate pyrazine and chloro groups .
- Mass Spectrometry (MS) : High-resolution MS distinguishes molecular ion peaks (e.g., [M+H]⁺ at m/z 295.12) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Answer :
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to piperazine’s affinity for CNS targets .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across different studies?
- Answer : Contradictions may arise from:
- Purity Variability : Impurities >5% can skew bioactivity; HPLC-MS validation is critical .
- Assay Conditions : Differences in buffer pH, incubation time, or cell passage number require standardization .
- Structural Analogues : Subtle substituent changes (e.g., isopropyl vs. methoxyphenyl) alter lipophilicity and target affinity .
Q. What computational methods are utilized to predict the compound's interaction with biological targets?
- Answer :
- Molecular Docking : Software like AutoDock Vina models binding poses in receptors (e.g., 5-HT₂A), highlighting hydrogen bonds with Asp155 and hydrophobic interactions with isopropyl groups .
- QSAR Models : Regression analyses correlate substituent electronic properties (Hammett σ) with IC₅₀ values .
- MD Simulations : Assess binding stability over 100-ns trajectories; piperazine rings show conformational flexibility critical for target engagement .
Q. What strategies improve the yield and purity of the compound during multi-step synthesis?
- Answer :
- Stepwise Optimization :
- Coupling Reaction : Use PdCl₂(PPh₃)₂ instead of Pd(OAc)₂ to reduce side-product formation .
- Workup : Liquid-liquid extraction with dichloromethane/water removes unreacted starting materials .
- Data Table :
| Parameter | Standard Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | +18% |
| Solvent | Ethanol | Acetonitrile | +12% |
| Purification | Recrystallization | Preparative HPLC | +25% purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
